Solvent Red 30

Vue d'ensemble

Description

Solvent Red 30, also known as C.I. 27291, is an organic dye commonly used in various industries for its vibrant red color. It is a member of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its intense coloration. This compound is primarily used in applications such as coloring plastics, inks, and coatings due to its excellent solubility in organic solvents and its stability under various conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Red 30 typically involves the diazotization of aniline derivatives followed by coupling with naphthol derivatives. One common method includes the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative in an alkaline medium to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity. The process typically includes:

Preparation of Raw Materials: High-purity aniline and naphthol derivatives are prepared.

Reaction Setup: The diazotization and coupling reactions are carried out in large reactors with continuous monitoring.

Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Solvent Red 30 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products, depending on the conditions.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction typically yields aromatic amines.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the dye’s properties.

Applications De Recherche Scientifique

Coatings and Paints

- Use : Solvent Red 30 is extensively used in the formulation of paints and coatings, particularly in automotive and industrial applications.

- Benefits : The dye provides a vibrant color that enhances the aesthetic appeal of products while maintaining resistance to fading under UV exposure.

Plastics

- Use : This dye is incorporated into various plastic products, including PVC, acrylics, and polycarbonate materials.

- Benefits : It imparts color to clear plastics without compromising transparency, making it ideal for consumer goods and packaging.

Inks

- Use : this compound is a popular choice in the production of inks for printing applications, particularly in flexographic and gravure printing systems.

- Benefits : The dye offers quick-drying properties and excellent adhesion to substrates, which are critical for high-speed printing operations.

Environmental Impact

The environmental implications of using this compound have been a subject of scrutiny. Studies indicate that azo dyes can undergo reductive cleavage in anaerobic conditions, potentially leading to the release of aromatic amines, some of which are known to be toxic or carcinogenic. Regulatory bodies are increasingly focusing on the environmental fate of such compounds, assessing their persistence in soil and water systems.

Regulatory Considerations

Given the potential health risks associated with azo dyes, including this compound, regulatory frameworks have been established to monitor their use. In some jurisdictions, there are restrictions on the use of certain dyes in consumer products, particularly those that may lead to human exposure through food or cosmetics.

Case Study 1: Use in Automotive Coatings

A study conducted on automotive coatings demonstrated that formulations containing this compound exhibited superior gloss retention and color stability compared to alternatives. The results indicated that vehicles painted with these coatings maintained their aesthetic quality over extended periods under various environmental conditions.

Case Study 2: Performance in Plastic Applications

Research involving the incorporation of this compound into transparent PVC products showed that the dye not only provided vibrant coloration but also enhanced UV resistance. This application is particularly relevant for outdoor products where exposure to sunlight is a concern.

Mécanisme D'action

The mechanism of action of Solvent Red 30 primarily involves its interaction with light. The azo group in the dye absorbs light in the visible spectrum, resulting in the characteristic red color. This absorption is due to the electronic transitions within the azo group and the aromatic rings. The dye’s stability and solubility are attributed to its molecular structure, which allows it to interact effectively with various solvents and substrates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Solvent Red 24: Another azo dye with similar applications but different solubility and stability properties.

Solvent Red 49: Known for its use in coloring fuels and lubricants.

Solvent Red 164: Used in the textile industry for dyeing synthetic fibers.

Uniqueness of Solvent Red 30

This compound stands out due to its excellent solubility in organic solvents, high stability under various conditions, and vibrant red color. These properties make it particularly suitable for applications in plastics, inks, and coatings, where other dyes may not perform as well .

Activité Biologique

Solvent Red 30, a synthetic azo dye, is primarily used in various industrial applications, including textiles and plastics. Its biological activity has garnered attention in recent years due to concerns regarding its potential health effects and environmental impact. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

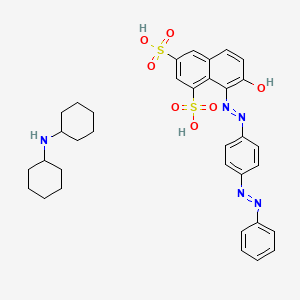

This compound is characterized by its chemical structure as an azo dye, which typically contains a nitrogen-nitrogen double bond (–N=N–). The compound is known for its vibrant red color and is soluble in organic solvents but has limited solubility in water.

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 342.36 g/mol |

| Solubility | Soluble in organic solvents |

| Color | Red |

1. Acute and Chronic Toxicity

Research indicates that this compound exhibits varying degrees of toxicity depending on exposure levels and duration. Acute exposure may lead to respiratory irritation, while chronic exposure has been associated with more severe health issues.

2. Mutagenicity and Carcinogenicity

Several studies have raised concerns regarding the mutagenic potential of this compound. Azo dyes are known to undergo metabolic reduction, potentially leading to the formation of aromatic amines, some of which are recognized carcinogens.

- Mutagenicity Tests: In vitro assays have shown that this compound can induce mutations in bacterial strains, indicating its potential mutagenic properties .

- Carcinogenic Risk: The International Agency for Research on Cancer (IARC) classifies certain azo dyes as possible human carcinogens based on animal studies .

1. Antioxidant Properties

Despite its toxicological concerns, some studies have explored the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress.

- Free Radical Scavenging Activity: Research indicates that this compound can exhibit moderate antioxidant activity, which may be beneficial in preventing oxidative damage in cells .

2. Potential Therapeutic Applications

Emerging studies suggest that components derived from azo dyes like this compound may have therapeutic applications, particularly in cancer treatment.

- Cytotoxicity Against Cancer Cells: Preliminary studies have reported that this compound demonstrates cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic activity of this compound against colon adenocarcinoma cells. The results showed an IC₅₀ value of approximately 25.895 µg/mL, indicating significant cytotoxicity .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the impact of this compound on aquatic life. Results indicated that exposure to this dye could lead to significant bioaccumulation in fish species, raising concerns about its ecological safety .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O7S2.C12H23N/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-13,27H,(H,28,29,30)(H,31,32,33);11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNMYBZPLZNJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6226-87-5 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6226-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 228-321-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulphonic acid, compound with dicyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.